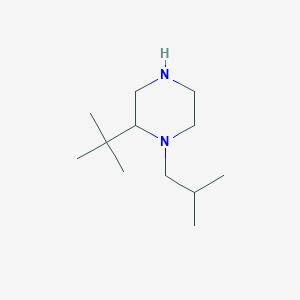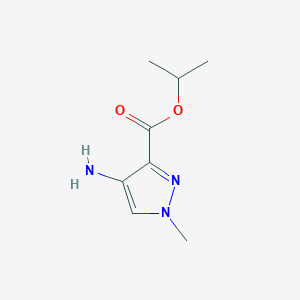
2-(Tetrahydrofuran-2-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydrofuran-2-yl)nicotinic acid is a heterocyclic compound that combines the structural features of tetrahydrofuran and nicotinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)nicotinic acid typically involves the condensation of nicotinic acid derivatives with tetrahydrofuran derivatives. One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation and cyclization to form the desired product . The reaction conditions often involve the use of ethanol as a solvent and temperatures around 20°C .
Industrial Production Methods
the principles of multicomponent condensation reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes .
化学反応の分析
Types of Reactions
2-(Tetrahydrofuran-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives with altered functional groups.
Substitution: The nicotinic acid moiety can undergo substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acids and tetrahydrofuran derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
科学的研究の応用
2-(Tetrahydrofuran-2-yl)nicotinic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(Tetrahydrofuran-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, nicotinic acid derivatives are known to interact with lipid metabolism pathways, influencing cholesterol and triglyceride levels .
類似化合物との比較
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Another derivative with similar structural features but different biological activities.
Tetrahydrofuran Derivatives: Compounds like 2,5-dimethylfuran share the tetrahydrofuran ring but differ in their functional groups and reactivity.
Uniqueness
2-(Tetrahydrofuran-2-yl)nicotinic acid is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
2-(oxolan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1,3,5,8H,2,4,6H2,(H,12,13) |
InChIキー |
GGLLFZUBQREVEV-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=C(C=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


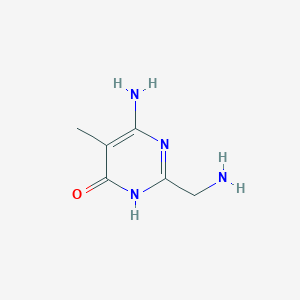
![Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B13252977.png)

![5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13252979.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13252992.png)

![Tert-butyl[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13253003.png)
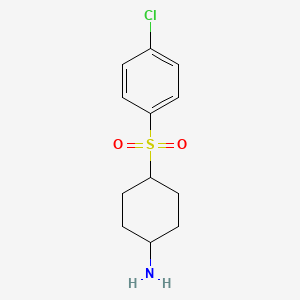
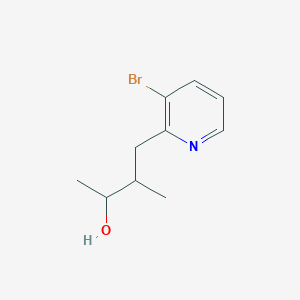
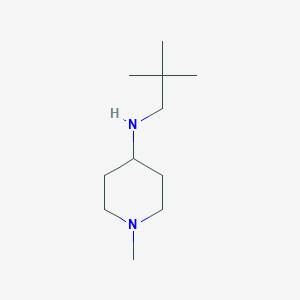
![methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B13253028.png)

